molecular formula C20H18OS B14080519 4-Methoxytrityl mercaptan

4-Methoxytrityl mercaptan

Cat. No.: B14080519
M. Wt: 306.4 g/mol
InChI Key: GOTKVZROIHLEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxytrityl mercaptan is an organic compound that belongs to the class of thiols, also known as mercaptans. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is particularly notable for its use as a protecting group in peptide synthesis, where it helps to protect the thiol group of cysteine residues during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxytrityl mercaptan can be synthesized through the reaction of 4-methoxytrityl chloride with a thiol compound. The reaction typically involves the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction . The general reaction scheme is as follows:

4-Methoxytrityl chloride+Thiourea4-Methoxytrityl mercaptan\text{4-Methoxytrityl chloride} + \text{Thiourea} \rightarrow \text{this compound} 4-Methoxytrityl chloride+Thiourea→4-Methoxytrityl mercaptan

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxytrityl mercaptan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides

    Substitution: Various substituted derivatives

    Deprotection: Free thiol compounds

Scientific Research Applications

4-Methoxytrityl mercaptan is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The primary mechanism of action of 4-Methoxytrityl mercaptan involves the protection of thiol groups. The 4-methoxytrityl group forms a stable bond with the thiol group, preventing it from participating in unwanted reactions. This protection is particularly important in peptide synthesis, where the thiol group of cysteine residues needs to be protected until the final stages of synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxytrityl mercaptan is unique due to its high stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where the protection and subsequent deprotection of thiol groups are critical steps .

Properties

IUPAC Name

(4-methoxyphenyl)-diphenylmethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18OS/c1-21-19-14-12-18(13-15-19)20(22,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTKVZROIHLEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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